

2,3-Dimethylpentanoic acid chemical structure and stereoisomers

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Compound of Interest

Compound Name: 2,3-Dimethylpentanoic acid

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An In-depth Technical Guide to the Chemical Structure and Stereoisomers of **2,3-Dimethylpentanoic Acid**

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant chemical data of **2,3-dimethylpentanoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C7H14O2.^{[1][2][3]} Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at the second and third carbon atoms.^[4] The systematic IUPAC name for this compound is **2,3-dimethylpentanoic acid**.^[2]

Key Structural Features:

- Parent Chain: Pentanoic acid
- Functional Group: Carboxylic acid (-COOH)
- Substituents: Two methyl groups (-CH3) at positions C2 and C3
- Molecular Weight: 130.18 g/mol ^{[1][2]}

Stereoisomerism in 2,3-Dimethylpentanoic Acid

The presence of two chiral centers at carbons C2 and C3 gives rise to stereoisomerism in **2,3-dimethylpentanoic acid**. A chiral center is a carbon atom that is attached to four different groups.

- Chiral Center C2: Bonded to a hydrogen atom, a methyl group, a carboxylic acid group, and the rest of the carbon chain.
- Chiral Center C3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and the C2 part of the molecule.

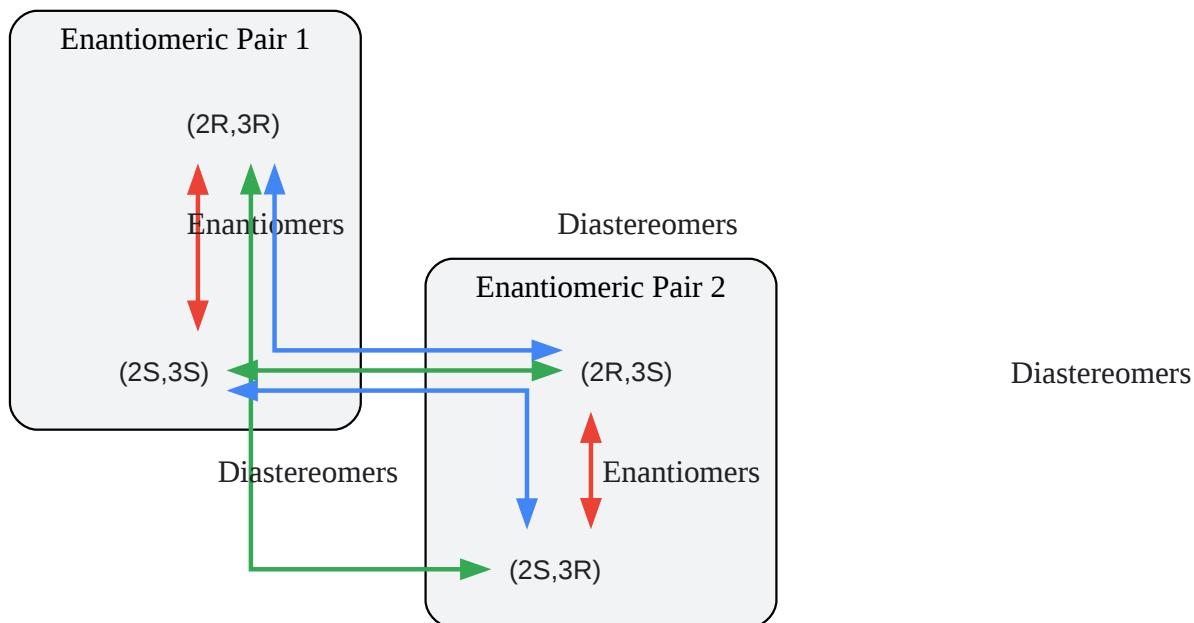
With two chiral centers, a total of $2^n = 2^2 = 4$ stereoisomers are possible for **2,3-dimethylpentanoic acid**. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

- **(2R,3R)-2,3-dimethylpentanoic acid**
- **(2S,3S)-2,3-dimethylpentanoic acid**
- **(2R,3S)-2,3-dimethylpentanoic acid**
- **(2S,3R)-2,3-dimethylpentanoic acid**

Relationships between the Stereoisomers:

- Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.
 - (2R,3R) and (2S,3S) are an enantiomeric pair.
 - (2R,3S) and (2S,3R) are another enantiomeric pair.
- Diastereomers: Stereoisomers that are not mirror images of each other.
 - (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).
 - (2S,3S) is a diastereomer of (2R,3S) and (2S,3R).



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Stereoisomeric relationships of **2,3-dimethylpentanoic acid**.

Physicochemical Data of Stereoisomers

While extensive experimental data for each stereoisomer is not readily available in the literature, computed properties from databases like PubChem provide valuable insights. The following table summarizes some of these computed physicochemical properties.

Property	(2R,3R) Isomer	(2S,3S) Isomer	(2R,3S) Isomer	(2S,3R) Isomer
Molecular Weight (g/mol)	130.18	130.18	130.18	130.18
XLogP3	2.2	2.2	2.2	2.2
Hydrogen Bond Donor Count	1	1	1	1
Hydrogen Bond Acceptor Count	2	2	2	2
Rotatable Bond Count	3	3	3	3
Exact Mass	130.09938	130.09938	130.09938	130.09938
Topological Polar Surface Area (Å ²)	37.3	37.3	37.3	37.3
Heavy Atom Count	9	9	9	9
Complexity	99.1	99.1	99.1	99.1

Data sourced from PubChem CID 13183279, 55301406, and 13183280. All properties are computed.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols for Synthesis and Resolution

The stereoselective synthesis and resolution of chiral carboxylic acids like **2,3-dimethylpentanoic acid** are crucial for their application in pharmaceuticals and as chiral building blocks. While specific protocols for this exact molecule are not widely published, established methodologies for similar compounds can be applied.

Stereoselective Synthesis using Chiral Auxiliaries

A common strategy for the enantioselective synthesis of chiral carboxylic acids involves the use of a chiral auxiliary. This method temporarily attaches a chiral molecule to an achiral substrate to control the stereochemical outcome of a reaction.

General Workflow using a Pseudoephedrine Amide Auxiliary:

- **Amide Formation:** An appropriate starting carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride) and then reacted with a chiral auxiliary like (1R,2R)-pseudoephedrine to form a pseudoephedrine amide.
- **Enolate Formation and Alkylation:** The amide is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance from the chiral auxiliary.
- **Hydrolysis:** The resulting diastereomerically enriched amide is hydrolyzed (e.g., with aqueous acid or base) to cleave the chiral auxiliary and yield the desired enantiomerically enriched carboxylic acid.



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Workflow for stereoselective synthesis using a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

When a racemic mixture of **2,3-dimethylpentanoic acid** is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution.^[7]

4.2.1. Diastereomeric Salt Crystallization This is a classical and widely used method for resolving racemic carboxylic acids.^{[7][8]}

- **Salt Formation:** The racemic carboxylic acid is treated with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

- Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in the chosen solvent and will crystallize out of the solution.
- Separation and Regeneration: The crystallized salt is separated by filtration. The carboxylic acid enantiomer is then regenerated by treating the salt with a strong acid (e.g., HCl). The other enantiomer can be recovered from the mother liquor.

4.2.2. Enzymatic Kinetic Resolution Enzymes, particularly lipases, can exhibit high enantioselectivity and are used for kinetic resolution.^[9]

- Esterification: The racemic **2,3-dimethylpentanoic acid** is subjected to an esterification reaction in the presence of a lipase (e.g., *Candida antarctica* lipase B). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other.
- Separation: The reaction is stopped at approximately 50% conversion. The mixture will then contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These can be separated by standard techniques like extraction.
- Hydrolysis: The separated ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

This guide provides a foundational understanding of **2,3-dimethylpentanoic acid**, its stereoisomers, and the general approaches for their synthesis and separation. For specific applications, further optimization of the described protocols would be necessary.

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